molecular formula C26H30BrNO2 B1523315 4-Bromo-N,N-bis(4-butoxyphenyl)aniline CAS No. 666711-17-7

4-Bromo-N,N-bis(4-butoxyphenyl)aniline

Cat. No. B1523315
M. Wt: 468.4 g/mol
InChI Key: FGVGUBFOFAQQPG-UHFFFAOYSA-N
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Description

4-Bromo-N,N-bis(4-butoxyphenyl)aniline is a chemical compound with the molecular formula C26H30BrNO2 and a molecular weight of 468.43 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Bromo-N,N-bis(4-butoxyphenyl)aniline consists of a bromine atom attached to an aniline group that is further substituted with two butoxyphenyl groups .


Physical And Chemical Properties Analysis

4-Bromo-N,N-bis(4-butoxyphenyl)aniline has a predicted boiling point of 558.2±45.0 °C and a density of 1.22 . Its pKa is predicted to be -2.27±0.60, indicating it acts as a weak base .

Scientific Research Applications

  • 4-Bromo-N,N-bis(trimethylsilyl)aniline

    • Application : This compound is an N-protected aryl reagent used in the synthesis of various compounds .
    • Results or Outcomes : It has been used in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy . It’s also used in the synthesis of functionalized organometallic polymer, poly(ferrocenylsilane), and borylanilines .
  • 4-Bromo-N,N-dimethylaniline

    • Application : This compound is used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .
    • Results or Outcomes : The use of this compound as an internal standard helps in achieving accurate and reliable results in iodine determination .

Safety And Hazards

4-Bromo-N,N-bis(4-butoxyphenyl)aniline is intended for research and development use only and is not recommended for medicinal, household, or other uses . Specific safety and hazard information was not available in the retrieved data.

Future Directions

While specific future directions for 4-Bromo-N,N-bis(4-butoxyphenyl)aniline are not mentioned in the retrieved data, brominated aniline derivatives have been used in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy , indicating potential applications in medical research.

properties

IUPAC Name

N-(4-bromophenyl)-4-butoxy-N-(4-butoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30BrNO2/c1-3-5-19-29-25-15-11-23(12-16-25)28(22-9-7-21(27)8-10-22)24-13-17-26(18-14-24)30-20-6-4-2/h7-18H,3-6,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVGUBFOFAQQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCC)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701223
Record name 4-Bromo-N,N-bis(4-butoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N,N-bis(4-butoxyphenyl)aniline

CAS RN

666711-17-7
Record name 4-Bromo-N,N-bis(4-butoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Kang, J Zhang, AJ Rojas, D O'Neil… - Journal of Materials …, 2014 - pubs.rsc.org
AD–A–π–A′ dye (coded as AR-II-13) – composed of a triarylamine donor, a difluorobenzothiadiazole internal acceptor and a cyanoacrylic acid anchoring acceptor – has been …
Number of citations: 30 pubs.rsc.org
MAP Dillundé - Design and Synthesis of Organic Sensitizers for Dye … - tdx.cat
5. Donor–Acceptor π Conjugated Sensitizers for DSSC Page 152 5. Donor–Acceptor π Conjugated Sensitizers for DSSC 5.1. General Introduction 137 5.2. Paper V: Energy Levels, …
Number of citations: 3 www.tdx.cat

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